喹啉-6-碳酰肼

描述

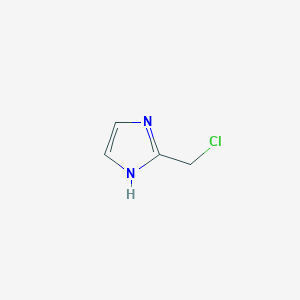

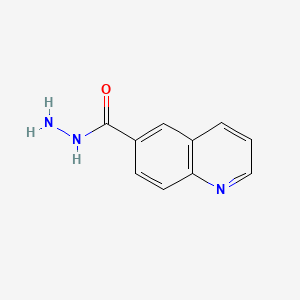

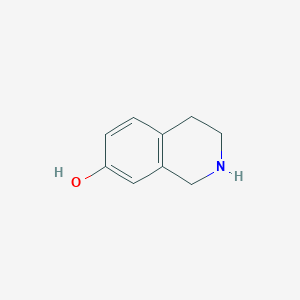

Quinoline-6-carbohydrazide is a chemical compound that belongs to the family of quinolines . Quinolines are a prominent heterocyclic motif and crucial building blocks in creating physiologically active compounds .

Synthesis Analysis

The synthesis of quinoline derivatives, including Quinoline-6-carbohydrazide, has been reported in several studies . For instance, one method involves the reaction of ferrocene carboxaldehyde with dimedone and ketone, catalyzed by ammonium acetate using water as a green reaction media via microwave .Molecular Structure Analysis

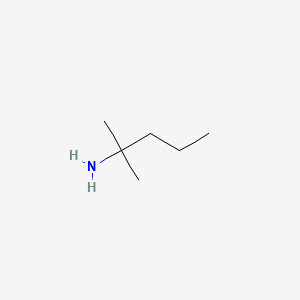

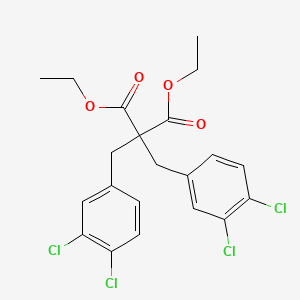

Quinoline-6-carbohydrazide contains a total of 24 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 N hydrazine, and 1 Pyridine .Chemical Reactions Analysis

Quinoline-6-carbohydrazide, like other quinoline derivatives, can participate in various chemical reactions. For instance, quinoline Schiff base derivatives were evaluated against diabetic-II activity .科学研究应用

合成和表征

- 喹啉衍生物(包括与喹啉-6-碳酰肼相关的衍生物)因其广泛的生物动力学活性而受到积极研究。由于其有希望的生物学特性,它们通常被用作有效的治疗剂。这些化合物的合成涉及与各种试剂的反应,导致形成具有潜在抗菌特性的化合物 (Vaghasiya 等,2014)。

生物学评价

- 已合成取代的喹啉-6-碳酰肼并评价了它们的生物活性。这些化合物已针对不同的细菌和真菌进行了体外抗菌试验,显示出作为抗菌剂的潜力 (Aleksanyan & Hambardzumyan,2019)。

抗菌应用

- 喹啉衍生物的抗菌潜力是一个重要的研究领域。多项研究报告了喹啉化合物的合成和生物学评价,以了解其对各种菌株的活性。这些研究表明喹啉衍生物在开发新的抗菌剂方面的潜力 (Faldu 等,2014)。

在药物发现中的潜力

- 喹啉及其衍生物正在被探索用于药物发现,尤其是它们的抗菌和抗真菌特性。在耐药性不断增加和需要新的治疗剂的情况下,这项研究至关重要 (Bello 等,2017)。

抗癌应用

- 喹啉衍生物在抗癌研究中显示出潜力。这些衍生自喹啉结构的化合物已对其抗癌活性、作用机制以及对各种癌症药物靶点的有效性进行了研究。这包括研究它们抑制酪氨酸激酶、蛋白酶体和微管蛋白聚合等过程的能力 (Solomon & Lee,2011)。

作用机制

Target of Action

Quinoline-6-carbohydrazide is a compound that has been studied for its potential antitumor activity . The primary targets of Quinoline-6-carbohydrazide are human malignant cell lines, specifically acute monocytic leukemia (THP-1) and pancreatic adenocarcinoma cancer stem cells (AsPC-1) .

Mode of Action

Quinoline-6-carbohydrazide interacts with these targets, triggering programmed cell death . This process is partially caspase-dependent, mainly related to caspase-8 . The compound’s interaction with its targets leads to changes in the cells, specifically inducing apoptosis .

Biochemical Pathways

Quinoline-6-carbohydrazide affects the biochemical pathways related to apoptosis, a process of programmed cell death . The compound’s action results in a significant decrease in the percentage of CD44-expressing AsPC-1 cells, indicating its ability to induce reprogramming of the cancer stem cell phenotype .

Result of Action

The result of Quinoline-6-carbohydrazide’s action is the induction of apoptosis in targeted cells . This leads to a reduction in the size of treated spheres in 3D spheroidal models of cancer stem cells . Additionally, Quinoline-6-carbohydrazide induces a significant decrease in the percentage of CD44-expressing AsPC-1 cells .

未来方向

The future directions for research on Quinoline-6-carbohydrazide and other quinoline derivatives are vast. There is a need for the development of new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment . From a biological and industrial point of view, this literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

属性

IUPAC Name |

quinoline-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFBQWDWMOXDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)NN)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332440 | |

| Record name | quinoline-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-6-carbohydrazide | |

CAS RN |

5382-47-8 | |

| Record name | quinoline-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)